
N,N-Bis(3-pyridylmethyl)adriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3-pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C39H39N3O11 and its molecular weight is 725.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Mechanism of Action:
BPMA exhibits its anticancer effects primarily through the inhibition of topoisomerase II, similar to doxorubicin. The presence of the pyridylmethyl groups enhances the compound's lipophilicity, allowing for better cell membrane penetration and increased cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
Case Studies:
- In Vitro Studies: Research indicates that BPMA has shown significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. It was found to induce apoptosis more effectively than doxorubicin in resistant cell lines, suggesting its potential as a second-line treatment for patients who have developed resistance to standard therapies .
- In Vivo Studies: Animal studies demonstrated that BPMA significantly reduced tumor growth in xenograft models compared to controls treated with doxorubicin alone. The enhanced efficacy was attributed to improved drug accumulation in tumor tissues due to the compound's modified structure .
Drug Delivery Systems
Nanocarrier Development:
The incorporation of BPMA into nanocarrier systems has been explored to enhance its delivery and efficacy:
- Polymeric Micelles: BPMA has been encapsulated in pH-sensitive polymeric micelles, which release the drug in response to the acidic tumor microenvironment. This approach not only improves the solubility of BPMA but also targets drug release directly at tumor sites, minimizing systemic toxicity .
- Liposomes: Liposomal formulations of BPMA have shown promise in enhancing bioavailability and reducing off-target effects. These formulations can be designed to respond to specific stimuli (e.g., pH or temperature), further optimizing drug delivery .
Targeting Multidrug Resistance
Mechanisms of Resistance:
Multidrug resistance (MDR) is a significant obstacle in cancer treatment, often mediated by efflux pumps such as P-glycoprotein. BPMA's structural modifications allow it to evade these pumps more effectively than traditional agents like doxorubicin.
Combination Therapies:
Studies suggest that using BPMA in combination with other agents (e.g., inhibitors of efflux pumps) can synergistically enhance therapeutic outcomes. This combination strategy has shown potential in overcoming MDR in preclinical models .
Antimicrobial Properties
Emerging research indicates that BPMA may possess antimicrobial activity, particularly against certain bacterial strains. This aspect is being investigated as a potential adjunctive therapy in treating infections that complicate cancer treatment regimens .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer Activity | Inhibition of topoisomerase II; induces apoptosis | Enhanced cytotoxicity against resistant cell lines |
Drug Delivery Systems | Encapsulation in polymeric micelles and liposomes | Improved solubility and targeted release |
Targeting Multidrug Resistance | Evasion of P-glycoprotein; combination therapies | Synergistic effects observed with other agents |
Antimicrobial Properties | Potential activity against specific bacterial strains | Under investigation for adjunctive therapy |
Propriétés
Numéro CAS |
145785-64-4 |
---|---|
Formule moléculaire |
C39H39N3O11 |
Poids moléculaire |
725.7 g/mol |
Nom IUPAC |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
Clé InChI |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
Synonymes |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.